6-Bromohexylphosphonic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

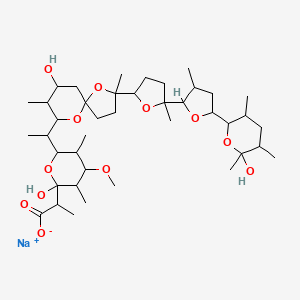

Übersicht

Beschreibung

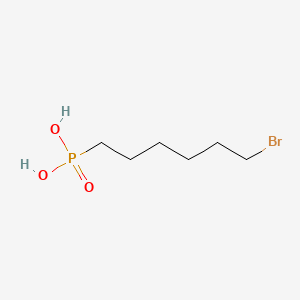

6-Bromohexylphosphonic acid is a non-PEG Crosslinker . It is an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs . The IUPAC name for this compound is (6-bromohexyl)phosphonic acid .

Synthesis Analysis

6-Bromohexylphosphonic acid is an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs . The exact method of synthesis is not mentioned in the available resources.Molecular Structure Analysis

The molecular formula of 6-Bromohexylphosphonic acid is C6H14BrO3P . It has a molecular weight of 245.05 . The InChI code for this compound is 1S/C6H14BrO3P/c7-5-3-1-2-4-6-11(8,9)10/h1-6H2,(H2,8,9,10) .Physical And Chemical Properties Analysis

6-Bromohexylphosphonic acid has a molecular weight of 245.05 . It is recommended to be stored in a refrigerated condition .Wissenschaftliche Forschungsanwendungen

Medicinal and Non-medicinal Applications : 6-Bromohexylphosphonic acid derivatives, specifically bisphosphonates, are noted for their extensive medicinal and non-medicinal applications. Bisphosphonates are compounds used in various domains due to their structural and functional properties (Turhanen, 2022).

Phosphonic Acid Applications : Phosphonic acids, in general, have a wide array of applications due to their bioactive properties. They are used in drug development, bone targeting, design of supramolecular or hybrid materials, surface functionalization, analytical purposes, medical imaging, and as phosphoantigens. These applications span across various research fields, including chemistry, biology, and physics, underscoring the importance of phosphonic acid synthesis (Sevrain et al., 2017).

Surface Tethers for Energy Harvesting Technologies : Novel derivatives of 6-Bromohexylphosphonic acid, like 6-(2-bromo-2-methyl propanoyloxy)hexyl phosphonic acid, have potential applications as tethers to nanoparticle surfaces. This promotes efficient electron transfer in solar energy conversion, highlighting its significance in the field of renewable energy technologies (Mungalimane, 2014).

Agricultural Applications : Ethephon, a derivative of phosphonic acid, is used in agriculture to stimulate leaf abscission in fruit tree nursery stocks and to control lodging in cereal crops. This demonstrates its practical significance in improving agricultural productivity and managing crop growth (Larsen, 1971; Foster et al., 1991).

Wirkmechanismus

Eigenschaften

IUPAC Name |

6-bromohexylphosphonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14BrO3P/c7-5-3-1-2-4-6-11(8,9)10/h1-6H2,(H2,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCUMTUOIJWOTCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCBr)CCP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14BrO3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromohexylphosphonic acid | |

Q & A

Q1: How does 6-bromohexylphosphonic acid interact with titania nanoparticles and what are the downstream effects of this interaction?

A1: 6-Bromohexylphosphonic acid acts as an apolar coupling agent and binds covalently to the surface of titania (TiO2) nanoparticles. [] This covalent binding is confirmed through Fourier-transform infrared spectroscopy (FTIR) and 31P solid-state cross-polarization magic angle spinning nuclear magnetic resonance (CP-MAS NMR) analyses. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-Dimethylphenyl)-N'-[2-(trifluoromethyl)phenyl]-guanidine](/img/structure/B604931.png)

![(2S)-2-amino-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(1,3-dihydroisoindol-2-yl)butane-1,4-dione](/img/structure/B604936.png)

![{2-[(4-{[Bis-(2-tert-butoxycarbonylamino-ethyl)-amino]-methyl}-benzyl)-(2-tert-butoxycarbonylamino-ethyl)-amino]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B604941.png)